

Technical Guide: Physical Properties of 1-Ethyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Ethyl-1H-pyrrole-2-carbaldehyde*

Cat. No.: B1330461

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1H-pyrrole-2-carbaldehyde is a heterocyclic aromatic aldehyde. This guide provides a comprehensive overview of its key physical and chemical properties, essential for its application in research and development, particularly in the fields of medicinal chemistry, flavor science, and material science. The unique structure of this compound, featuring a pyrrole ring, makes it a valuable intermediate in the synthesis of more complex molecules.[\[1\]](#)

Chemical Structure and Identifiers

- IUPAC Name: 1-ethylpyrrole-2-carbaldehyde[\[2\]](#)
- Synonyms: 1-Ethyl-1H-pyrrole-2-carboxaldehyde, 1-Ethyl-2-formylpyrrole, N-Ethylpyrrole-2-carboxaldehyde[\[2\]](#)
- CAS Number: 2167-14-8[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₇H₉NO[\[1\]](#)[\[2\]](#)[\[3\]](#)
- SMILES: CCN1C=CC=C1C=O[\[2\]](#)

Quantitative Physical Properties

The physical properties of **1-Ethyl-1H-pyrrole-2-carbaldehyde** are summarized in the tables below for easy reference and comparison.

General and Thermodynamic Properties

Property	Value	Reference(s)
Molecular Weight	123.15 g/mol	[2][3]
Appearance	Clear colorless to yellow liquid	[1][2]
Odor	Burnt, smokey aroma	[2]
Boiling Point	204.0 to 206.0 °C at 760 mmHg 75 °C at 7 mmHg 59 °C at 6 Torr	[2][4]
Density	1.033 - 1.039 g/cm ³	[2]
Flash Point	81 °C	

Optical and Solubility Properties

Property	Value	Reference(s)
Refractive Index	1.541 - 1.547	[2]
Solubility in Water	Practically insoluble to insoluble	[2]
Solubility in Organic Solvents	Soluble in ethanol Slightly soluble in chloroform and methanol	[2][5]

Storage and Stability

Property	Condition	Reference(s)
Storage Temperature	Refrigerator (0-8 °C), under inert atmosphere	[1][5][6]
Stability	Air sensitive	[7]

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of liquid organic compounds like **1-Ethyl-1H-pyrrole-2-carbaldehyde**.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid.

Apparatus:

- Thiele tube or oil bath
- Thermometer
- Small test tube (e.g., sodium fusion tube)
- Capillary tube, sealed at one end
- Heating source (e.g., Bunsen burner or hot plate)
- Liquid paraffin or other suitable heating oil

Procedure:

- Fill the small test tube to a depth of about 2-3 cm with **1-Ethyl-1H-pyrrole-2-carbaldehyde**.
- Place the capillary tube, with its sealed end uppermost, into the test tube containing the liquid.
- Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.
- Immerse the assembly in a Thiele tube or oil bath, making sure the heating oil level is above the liquid sample but below the opening of the test tube.
- Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

- Continue heating until a rapid and continuous stream of bubbles is observed.
- Turn off the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[\[2\]](#)[\[3\]](#)

Determination of Density (Pycnometer Method)

Apparatus:

- Pycnometer (a small glass flask of known volume)
- Analytical balance
- Thermometer
- Water bath

Procedure:

- Clean and dry the pycnometer thoroughly and record its empty mass (m_1).
- Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C).
- Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and record the mass of the pycnometer filled with water (m_2).
- Empty and dry the pycnometer again.
- Fill the pycnometer with **1-Ethyl-1H-pyrrole-2-carbaldehyde** and bring it to the same temperature as the water.
- Dry the outside and record the mass of the pycnometer filled with the sample liquid (m_3).
- The density of the liquid is calculated using the formula: $\text{Density} = [(m_3 - m_1) / (m_2 - m_1)] \times \text{Density of water at the experimental temperature.}$

Determination of Solubility

Procedure for Water Solubility:

- To a small test tube, add approximately 25 mg of **1-Ethyl-1H-pyrrole-2-carbaldehyde**.
- Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.
- Observe whether the compound dissolves completely. Classify as soluble, partially soluble, or insoluble.^[8]

Procedure for Organic Solvent Solubility:

- Follow the same procedure as for water solubility, but replace water with the organic solvent of interest (e.g., ethanol, chloroform, methanol).
- Observe and record the solubility.

Determination of Refractive Index (Abbe Refractometer)

Apparatus:

- Abbe Refractometer
- Constant temperature water bath
- Dropper or pipette

Procedure:

- Ensure the prisms of the refractometer are clean and dry.
- Calibrate the instrument using a standard liquid with a known refractive index (e.g., distilled water).
- Using a dropper, place a few drops of **1-Ethyl-1H-pyrrole-2-carbaldehyde** onto the lower prism.
- Close the prisms and allow the sample to spread evenly.

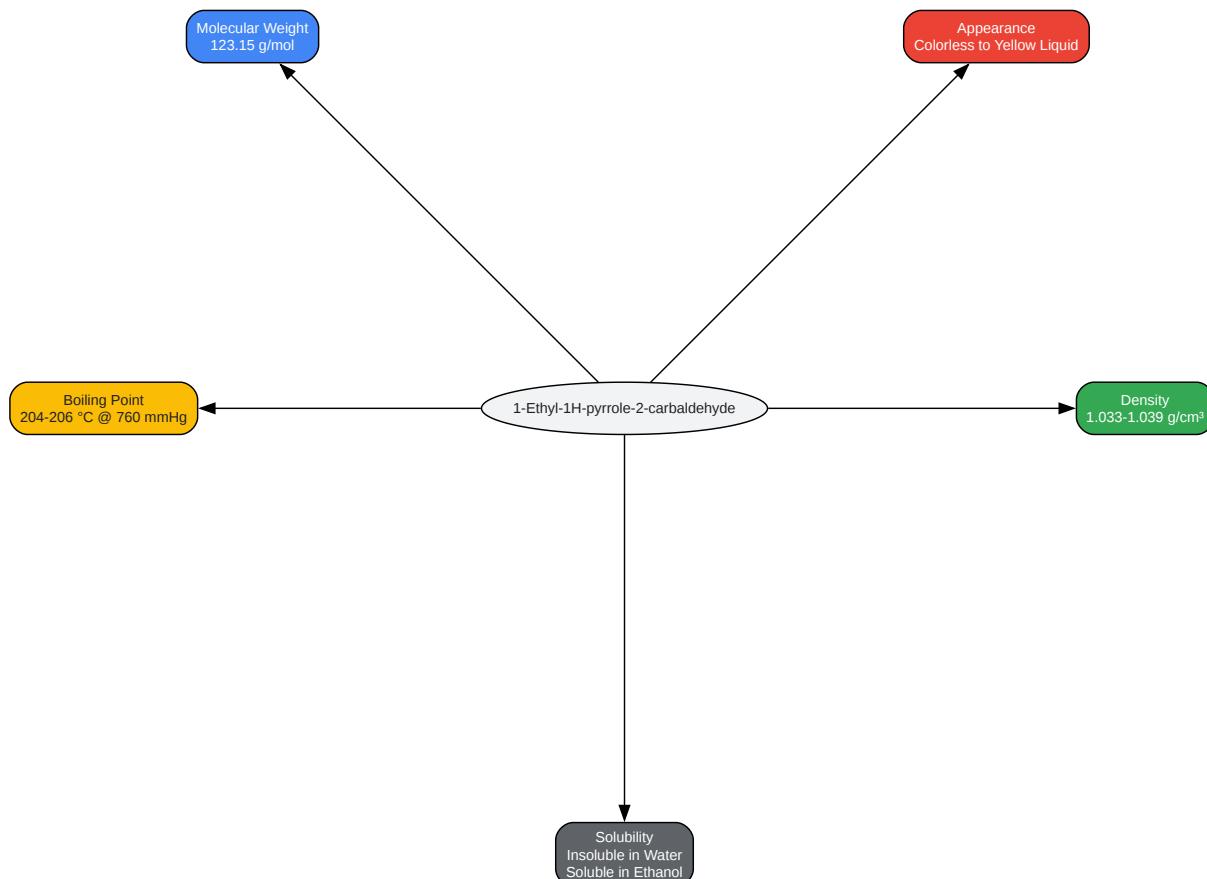
- Allow the sample to reach the desired temperature, typically 20 °C, by circulating water from the water bath through the instrument.
- Look through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
- Read the refractive index value from the scale.[9][10]

Spectral Data Acquisition

¹³C NMR Spectroscopy

Protocol for Quantitative ¹³C NMR:

- Sample Preparation: Accurately weigh 10-50 mg of **1-Ethyl-1H-pyrrole-2-carbaldehyde** and dissolve it in a suitable deuterated solvent (e.g., CDCl₃).
- Spectrometer Setup:
 - Use an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE).
 - Set the flip angle to 30° to reduce the time required for magnetization to return to equilibrium.
 - Ensure the relaxation delay (d1) is at least five times the longest T1 relaxation time of the carbon nuclei in the molecule to allow for complete relaxation.
- Data Acquisition: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for accurate integration.
- Data Processing: Apply appropriate phasing and baseline correction to the resulting spectrum.[11][12]


Gas Chromatography-Mass Spectrometry (GC-MS)

General Procedure:

- Sample Preparation: Prepare a dilute solution of **1-Ethyl-1H-pyrrole-2-carbaldehyde** in a volatile organic solvent.
- GC-MS System:
 - Injector: Use a split/splitless injector, with the temperature set appropriately for the compound's volatility.
 - Column: A non-polar capillary column (e.g., DB-5ms) is typically used for separating volatile organic compounds.
 - Oven Program: A temperature program is used to separate the components of the sample. For example, start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature.
 - Mass Spectrometer: The mass spectrometer is typically operated in electron ionization (EI) mode.
- Data Analysis: The retention time from the gas chromatogram and the mass spectrum are used to identify and characterize the compound.[\[7\]](#)[\[13\]](#)

Visualization of Physical Properties

The following diagram illustrates the key physical properties of **1-Ethyl-1H-pyrrole-2-carbaldehyde**.

[Click to download full resolution via product page](#)

Caption: Key physical properties of **1-Ethyl-1H-pyrrole-2-carbaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. phillysim.org [phillysim.org]
- 6. chem.uiowa.edu [chem.uiowa.edu]
- 7. dem.ri.gov [dem.ri.gov]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. sc.edu [sc.edu]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 1-Ethyl-1H-pyrrole-2-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1330461#physical-properties-of-1-ethyl-1h-pyrrole-2-carbaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com